2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
Description
Properties
IUPAC Name |
2-[5-[(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c1-10(15-5-4-13(21-15)6-7-18)19-20-9-11-2-3-12(17)8-14(11)16/h2-5,8H,6,9H2,1H3/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGUUCKFTJMEJZ-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=C(C=C(C=C1)F)Cl)C2=CC=C(S2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=C(C=C(C=C1)F)Cl)/C2=CC=C(S2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Ethanimidoyl Intermediate: This step involves the reaction of 2-chloro-4-fluorobenzyl chloride with an appropriate ethanimidoyl precursor under controlled conditions.
Thienyl Acetonitrile Formation: The intermediate is then reacted with a thienyl acetonitrile derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows for its use in biological studies, particularly in understanding molecular interactions.
Industry: The compound is utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to various biochemical and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Physical and Structural Comparisons
Biological Activity
The compound 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile , also known by its CAS number 337924-55-7, is a thienyl-derived compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.
- Molecular Formula : C₁₅H₁₂ClFN₂OS
- Molecular Weight : 322.79 g/mol
- CAS Number : 337924-55-7
Research indicates that compounds containing thienyl moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound may involve the modulation of enzyme activities or interaction with specific receptors in biological systems.
Inhibition of Acetylcholinesterase
One significant area of research has focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Compounds similar to this compound have shown promise as AChE inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. For instance, a study highlighted that certain thiazole derivatives exhibited strong AChE inhibitory activity with IC50 values in the low micromolar range .
Antimicrobial Activity
The biological activity of thiophene derivatives has been extensively studied for their antimicrobial properties. One study showed that thiophene compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Research into the anticancer activity of thienyl compounds indicates that they may induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that thienyl derivatives can modulate signaling pathways associated with cell proliferation and survival .
Case Studies
- In Vitro Studies on AChE Inhibition :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(5-{[(2-Chloro-4-fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the thiophene ring. A common approach includes:
- Step 1: Nitrile introduction via nucleophilic substitution or coupling reactions. For example, reacting thiophene derivatives with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in acetone) to form the acetonitrile backbone .
- Step 2: Imidoylation of the thiophene ring using ethanimidoyl chloride derivatives. This step may require anhydrous solvents (e.g., benzene or acetonitrile) and reflux conditions .
- Step 3: Functionalization with 2-chloro-4-fluorobenzyl groups via etherification, often employing coupling agents like thionyl chloride (SOCl₂) to activate hydroxyl intermediates .
Key Considerations: Monitor reaction progress using TLC or HPLC. Purification via column chromatography is recommended due to potential byproducts.
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling steps, while non-polar solvents (e.g., benzene) favor imidoylation .
- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) or Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) may accelerate steps involving aromatic substitution .
- Temperature Control: Electrochemical fluorination (e.g., at 0–5°C) improves regioselectivity for fluorine incorporation .
Data-Driven Approach: Use DoE (Design of Experiments) to test variables like temperature, solvent ratios, and catalyst loading. Compare yields via GC-MS or NMR quantification .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing chloro/fluoro benzyl groups) and nitrile functionality. 2D NMR (COSY, HSQC) resolves thiophene ring proton coupling .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula, especially for isotopic patterns from Cl/F atoms .
- HPLC-PDA: Quantifies purity (>95% threshold for research-grade material) and detects impurities from incomplete coupling reactions .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
- Crystallization: Grow single crystals using slow evaporation in solvent mixtures (e.g., ethanol/water).
- Data Collection: Synchrotron radiation improves resolution for heavy atoms (Cl, S).
- Analysis: Software like SHELX refines bond angles and torsional strain, particularly for the ethanimidoyl-thiophene junction. Compare with DFT-calculated geometries to validate electronic effects .
Basic: What are the key challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Byproduct Formation: Mitigate via controlled addition of reagents (e.g., SOCl₂) and inert atmosphere (N₂/Ar) to prevent oxidation.
- Purification: Replace column chromatography with recrystallization (e.g., using acetonitrile/hexane) for large batches.
- Safety: Handle fluorinated intermediates in fume hoods due to volatile byproducts .
Advanced: How can molecular docking predict this compound’s pharmacological interactions?
Methodological Answer:
- Target Selection: Prioritize receptors with known affinity for nitriles and fluorinated aromatics (e.g., kinase inhibitors).
- Docking Software: Use AutoDock Vina or Schrödinger Suite. Parameterize force fields for Cl/F atoms to account for electronegativity.
- Validation: Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Basic: What environmental fate studies are relevant for assessing this compound’s ecological impact?
Methodological Answer:
- Biodegradation Assays: Use OECD 301 guidelines to test microbial breakdown in soil/water matrices.
- Photolysis: Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Ecotoxicology: Evaluate acute toxicity in Daphnia magna or algae (OECD 202/201). Fluorinated compounds often persist due to C-F bond stability .
Advanced: How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis: Verify assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
- Structural Confirmation: Re-examine NMR/MS data to rule out isomerism (e.g., regioisomeric fluorobenzyl groups) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like solvent choice .
Basic: What computational tools are recommended for modeling this compound’s reactivity?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software to optimize geometry and calculate frontier orbitals (HOMO/LUMO).
- Reactivity Predictions: Use Fukui indices to identify nucleophilic/electrophilic sites. AM1 semi-empirical methods are suitable for predicting fluorination regioselectivity .
- Solvent Effects: Include PCM (Polarizable Continuum Model) to simulate reaction environments .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of its reactions?
Methodological Answer:
- Tracer Studies: Synthesize ¹³C-labeled nitrile groups to track bond cleavage/formation via NMR.
- Kinetic Isotope Effects (KIE): Compare reaction rates of ¹⁴N vs. ¹⁵N derivatives to identify rate-determining steps (e.g., nucleophilic attack on nitrile) .
- Applications: Elucidate mechanisms in Suzuki-Miyaura couplings or hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
